molecular formula C13H20N2O B2712002 1-[1-(2-Methoxyphenyl)ethyl]piperazine CAS No. 517855-83-3

1-[1-(2-Methoxyphenyl)ethyl]piperazine

Cat. No. B2712002
CAS RN: 517855-83-3
M. Wt: 220.316
InChI Key: SCYBWJSKOWKSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[1-(2-Methoxyphenyl)ethyl]piperazine” is a derivative of piperazine . It is used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction and to prepare cyclic amine substituted Tröger’s base derivatives .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Chemical Reactions Analysis

“this compound” can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of n20/D 1.575 (lit.), boiling point of 130-133 °C/0.1 mmHg (lit.), melting point of 35-40 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .

Scientific Research Applications

Scale-Up Synthesis and Dopamine Uptake Inhibition

One significant application of related compounds is in the development of dopamine uptake inhibitors, such as GBR-12909. The scale-up synthesis of GBR-12909, which shares a structural similarity with 1-[1-(2-Methoxyphenyl)ethyl]piperazine, has been detailed, focusing on improving yield and reproducibility while minimizing environmental impact. This development is crucial for researching dopamine-related disorders (Ironside et al., 2002).

Serotonergic Neurotransmission Studies

Compounds like [18F]p-MPPF, structurally related to this compound, have been utilized as antagonists in PET studies to investigate serotonergic neurotransmission. This research aids in understanding serotonin receptor distribution and function in various species, including humans, and provides insights into the serotonergic system's role in psychiatric disorders (Plenevaux et al., 2000).

Development of Long-acting Therapeutic Agents

Research on derivatives of this compound, specifically those aimed at treating cocaine abuse, has produced compounds with long-acting effects on the dopamine transporter. This research offers a foundation for developing new therapeutic agents against cocaine addiction, focusing on enantiomers with selective affinity for the dopamine transporter (Hsin et al., 2002).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and evaluated for antimicrobial activities. This research contributes to the development of novel antimicrobial agents, addressing the growing need for new therapeutics against resistant microbial strains (Bektaş et al., 2007).

Cardiotropic Activity

New derivatives have been synthesized and tested for cardiotropic activity, revealing potential therapeutic applications in cardiovascular diseases. The relationship between the structure of these compounds and their cardiotropic activity has been a focus, indicating a promising avenue for developing new cardiovascular drugs (Mokrov et al., 2019).

properties

IUPAC Name

1-[1-(2-methoxyphenyl)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(15-9-7-14-8-10-15)12-5-3-4-6-13(12)16-2/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYBWJSKOWKSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.